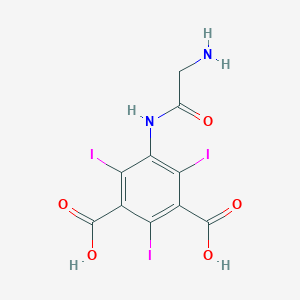

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid is a chemical compound known for its use in the preparation of radiocontrast agents . This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic number and density, making it suitable for imaging applications.

Méthodes De Préparation

The synthesis of 5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid involves multiple stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to achieve the iodination . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Employed in studies involving radiocontrast agents to visualize biological structures.

Medicine: Integral in the development of imaging agents for diagnostic purposes.

Industry: Utilized in the production of various chemical intermediates

Mécanisme D'action

The mechanism of action of this compound, particularly in its role as a radiocontrast agent, involves its high atomic number iodine atoms. These atoms absorb X-rays effectively, enhancing the contrast of images in radiographic procedures. The molecular targets and pathways involved include the interaction with biological tissues, where the compound accumulates and provides a clear contrast in imaging .

Comparaison Avec Des Composés Similaires

- Iohexol

- Iodixanol

- Iopamidol

Activité Biologique

5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic acid is a synthetic derivative of isophthalic acid that has garnered attention primarily for its applications in medical imaging as a non-ionic contrast agent. This compound is characterized by the presence of three iodine atoms, which enhance its radiopacity, making it suitable for use in X-ray and CT imaging. The biological activity of this compound is crucial for understanding its safety and efficacy in clinical applications.

The synthesis of this compound typically involves the iodination of 5-amino-isophthalic acid. Various methods have been reported for its synthesis, including the use of iodine and iodic acid under controlled conditions to achieve high yields and purity . The general reaction can be summarized as follows:

The primary biological activity of this compound lies in its role as a contrast agent. Its mechanism involves enhancing the contrast in radiographic imaging due to the high atomic number of iodine, which effectively absorbs X-rays. This property allows for clearer visualization of vascular structures and organs during imaging procedures.

Pharmacokinetics

Studies have shown that the pharmacokinetics of iodinated contrast agents like this compound involve rapid distribution in the bloodstream following intravenous administration. The compound is primarily excreted through the kidneys, making it suitable for use in patients with normal renal function. However, caution is advised in patients with compromised kidney function due to the risk of nephrotoxicity .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Generally, iodinated contrast agents are associated with mild to moderate adverse effects such as allergic reactions, nephrotoxicity, and thyroid dysfunction due to the iodine content. The incidence of severe reactions is low; however, premedication with antihistamines or corticosteroids may be recommended for patients with a history of allergies to contrast media .

Case Studies

- Nephrotoxicity Evaluation : A study involving patients undergoing CT imaging with iodinated contrast agents reported a nephrotoxic effect in approximately 3-12% of cases. The study emphasized the importance of hydration before and after the administration of the contrast agent to mitigate renal impairment .

- Allergic Reactions : Another case series documented allergic reactions ranging from mild urticaria to severe anaphylaxis in patients receiving iodinated contrast agents. The findings underscored the necessity for screening patients prior to administration .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-[(2-aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I3N2O5/c11-5-3(9(17)18)6(12)8(15-2(16)1-14)7(13)4(5)10(19)20/h1,14H2,(H,15,16)(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXCOHIWKJOMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.